Anthracene, 9-[(1S)-1-methoxyethyl]-
Description
9-[(1S)-1-Methoxyethyl]anthracene is a chiral anthracene derivative featuring a methoxyethyl substituent at the 9-position. This compound serves as a critical template in stereoselective Diels-Alder (DA) reactions, enabling the synthesis of enantiomerically pure products such as butenolides and α,β-unsaturated lactams . Its (1S)-configured methoxyethyl group induces high diastereoselectivity (>99:1) in DA reactions by stabilizing transition states through steric and electronic interactions. For instance, the methoxy group adopts an antiperiplanar orientation relative to the incoming dienophile (e.g., maleic anhydride), favoring the formation of a single diastereomer (e.g., diastereomer A) . The compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, with its stereochemical integrity maintained through asymmetric synthesis protocols .
Properties
CAS No. |
361535-44-6 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
9-[(1S)-1-methoxyethyl]anthracene |
InChI |
InChI=1S/C17H16O/c1-12(18-2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3/t12-/m0/s1 |
InChI Key |
SJGPOUFALJZJIS-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation represents a foundational approach for functionalizing anthracene at the ninth position. This method involves the reaction of anthracene with a methoxyethyl electrophile (e.g., 1-methoxyethyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Mechanistic Overview :
- Electrophile Generation : The Lewis acid activates the alkyl halide, forming a reactive carbocation.
- Aromatic Substitution : Anthracene undergoes electrophilic attack at the electron-rich ninth position, yielding the alkylated product.
- Workup : Hydrolysis removes the catalyst, followed by purification via column chromatography or recrystallization.
Limitations :
Asymmetric Dihydroxylation and Methylation
A stereo-selective synthesis route developed by Phutdhawong et al. enables the production of the (S)-enantiomer with high enantiomeric excess (ee). This method involves asymmetric dihydroxylation of 9-vinylanthracene followed by methylation.
Stepwise Procedure :
- Synthesis of 9-Vinylanthracene :
- Anthracene is functionalized with a vinyl group via Wittig reaction or palladium-catalyzed coupling.
- Asymmetric Dihydroxylation :
- Methylation :
Key Advantages :
- High enantioselectivity (>90% ee).
- Scalable for gram-scale production.
Chiral Resolution Techniques
For racemic mixtures obtained via Friedel-Crafts alkylation, chiral resolution using high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can isolate the (S)-enantiomer.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃) :
- δ 8.40–8.20 (m, 4H, anthracene H-1, H-8, H-9, H-10).
- δ 7.60–7.40 (m, 4H, anthracene H-2, H-3, H-6, H-7).
- δ 4.20 (q, 1H, -OCH(CH₃)CH₂O-).
- δ 3.40 (s, 3H, -OCH₃).
- ¹³C NMR (CDCl₃) :
Mass Spectrometry (MS) :
X-ray Crystallography
Single-crystal X-ray analysis confirms the (S)-configuration and planar anthracene backbone. The methoxyethyl group adopts a staggered conformation to minimize steric hindrance.
Comparative Analysis of Synthetic Routes
| Method | Yield | Enantiomeric Excess | Complexity |
|---|---|---|---|
| Friedel-Crafts Alkylation | 45–60% | Racemic | Low |
| Asymmetric Synthesis | 70–85% | >90% ee | Moderate |
| Chiral Resolution | 30–40% | 99% ee | High |
Applications and Derivatives
The (S)-enantiomer serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Anthracene, 9-[(1S)-1-methoxyethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert anthracene derivatives to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce different substituents into the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions include anthraquinone derivatives, dihydroanthracene derivatives, and various substituted anthracenes .
Scientific Research Applications
Anthracene, 9-[(1S)-1-methoxyethyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of anthracene, 9-[(1S)-1-methoxyethyl]- involves its interaction with molecular targets through its aromatic system. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can participate in photophysical processes, such as fluorescence and phosphorescence, which are useful in bioimaging and electronic applications .
Comparison with Similar Compounds
Comparison with Similar Anthracene Derivatives
Substituent-Driven Reactivity and Selectivity
Structural and Functional Differences
- Stereochemical Control: Unlike non-chiral derivatives (e.g., 9-[(E)-2-phenylethenyl]anthracene), 9-[(1S)-1-methoxyethyl]anthracene leverages its stereocenter to enforce diastereoselectivity. For example, (R)-9-(1-methoxyethyl)anthracene exclusively yields diastereomer A with maleic anhydride, whereas (S)-9-(1-methoxy-2,2,2-trifluoroethyl)anthracene produces similar outcomes due to analogous transition-state stabilization . In contrast, 9-acyloxyanthracenes exhibit minimal stereoselectivity due to comparable transition-state energies for competing pathways .
- Biological Activity: Nitrovinylanthracenes (e.g., 19g, 19i) exhibit potent antiproliferative effects (cell viability <5% at 10 µM) in chronic lymphocytic leukemia (CLL) models, driven by the nitrovinyl group’s electrophilicity .
- Photophysical Properties: 9-[(E)-2-Phenylethenyl]anthracene derivatives (e.g., ANT-SCH3) show high molar extinction coefficients (ε >10,000 dm³/mol·cm) at 365 nm, making them effective photosensitizers . Fluorenyl-substituted anthracenes exhibit near-unity fluorescence quantum yields due to suppressed non-radiative decay , whereas the methoxyethyl group’s impact on fluorescence remains unexplored.
Data Tables
Table 1: Thermal and Spectral Properties of Select Anthracene Derivatives
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